molecular formula C9H12O2 B1397785 2-(tert-Butyl)-4H-pyran-4-one CAS No. 74628-14-1

2-(tert-Butyl)-4H-pyran-4-one

Cat. No. B1397785
CAS RN: 74628-14-1
M. Wt: 152.19 g/mol
InChI Key: HPQDXFURVAGLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980259B2

Procedure details

A mixture of 5-hydroxy-1-methoxy-6,6-dimethyl-hepta-1,4-dien-3-one (Step 1.7) (6.8 g, 36.9 mmol) and TFA (5.65 mL, 74 mmol, 2 eq) in benzene (250 mL) is stirred for 14 h at rt and concentrated. Purification of the residue by silica gel column chromatography (Hex/EtOAc, 1:0→75:25) provides 5.74 g of the title compound as a yellow oil: ESI-MS: 153.1 [M+H]+; tR=3.21 min (System 1); TLC: Rf=0.22 (Hex/EtOAc, 1:1).
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.65 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:3][C:4](=[O:9])[CH:5]=[CH:6][O:7]C.C(O)(C(F)(F)F)=O>C1C=CC=CC=1>[C:10]([C:2]1[O:7][CH:6]=[CH:5][C:4](=[O:9])[CH:3]=1)([CH3:11])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
OC(=CC(C=COC)=O)C(C)(C)C
Name
Quantity
5.65 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 14 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromatography (Hex/EtOAc, 1:0→75:25)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)C=1OC=CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.74 g
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.